molecular formula C24H28O5 B13865399 6-Dehydro-6-acetoxy Norethindrone Acetate

6-Dehydro-6-acetoxy Norethindrone Acetate

Cat. No.: B13865399
M. Wt: 396.5 g/mol
InChI Key: PAMFBOWXTQLYHA-AXNSKHQBSA-N
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Chemical Reactions Analysis

6-Dehydro-6-acetoxy Norethindrone Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the acetoxy group.

    Hydrolysis: Acidic or basic conditions can hydrolyze the acetoxy group to yield the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Dehydro-6-acetoxy Norethindrone Acetate has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-6-yl] acetate

InChI

InChI=1S/C24H28O5/c1-5-24(29-15(3)26)11-9-21-19-13-22(28-14(2)25)20-12-16(27)6-7-17(20)18(19)8-10-23(21,24)4/h1,12-13,17-19,21H,6-11H2,2-4H3/t17-,18-,19-,21+,23+,24+/m1/s1

InChI Key

PAMFBOWXTQLYHA-AXNSKHQBSA-N

Isomeric SMILES

CC(=O)OC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C#C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4

Canonical SMILES

CC(=O)OC1=CC2C(CCC3(C2CCC3(C#C)OC(=O)C)C)C4C1=CC(=O)CC4

Origin of Product

United States

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